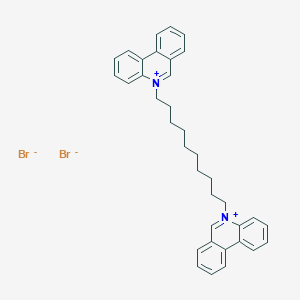![molecular formula C8H17NO2Si B14337112 Methyl 3-[(trimethylsilyl)amino]but-2-enoate CAS No. 105734-81-4](/img/structure/B14337112.png)
Methyl 3-[(trimethylsilyl)amino]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(trimethylsilyl)amino]but-2-enoate is an organic compound that features a trimethylsilyl group attached to an amino group, which is further connected to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(trimethylsilyl)amino]but-2-enoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism where the alcohol attacks the silicon atom, forming a trialkylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(trimethylsilyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often use reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(trimethylsilyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-[(trimethylsilyl)amino]but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group can protect the amino group during reactions, allowing for selective transformations. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobut-2-enoate: Similar structure but lacks the trimethylsilyl group.
Trimethylsilyl-protected amino acids: These compounds also feature trimethylsilyl groups for protection during synthesis.
Uniqueness
Methyl 3-[(trimethylsilyl)amino]but-2-enoate is unique due to the presence of the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it particularly useful in selective organic transformations and synthesis .
Properties
CAS No. |
105734-81-4 |
|---|---|
Molecular Formula |
C8H17NO2Si |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
methyl 3-(trimethylsilylamino)but-2-enoate |
InChI |
InChI=1S/C8H17NO2Si/c1-7(6-8(10)11-2)9-12(3,4)5/h6,9H,1-5H3 |
InChI Key |
VNUFKJJKCMRMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
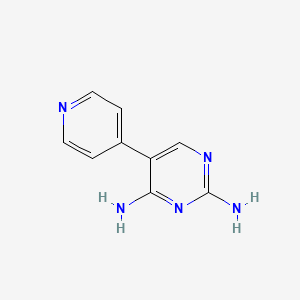
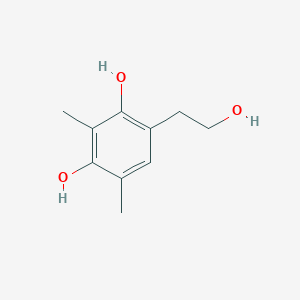
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
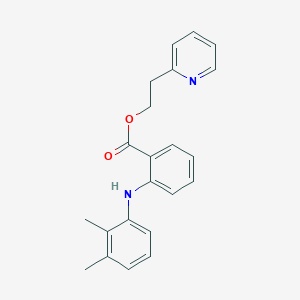
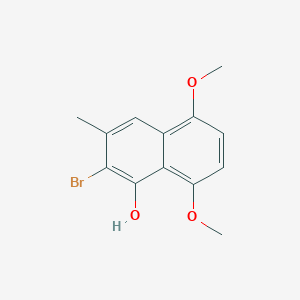
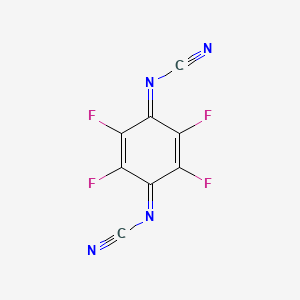
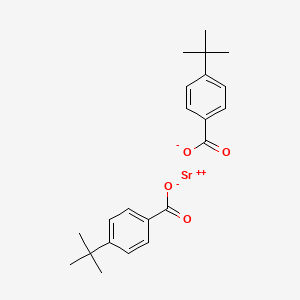
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)

